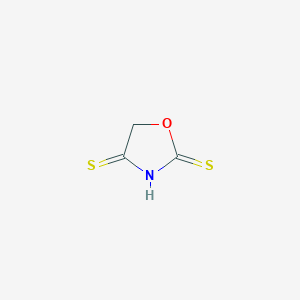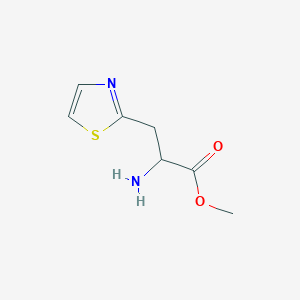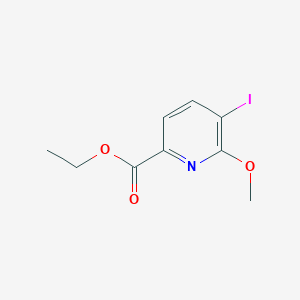
Ethyl 5-iodo-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-6-methoxypicolinate typically involves the iodination of a suitable pyridine precursor. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5th position. The resulting 5-iodo-6-methoxypyridine-2-carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is also critical to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodo-6-methoxypicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group at the 6th position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with oxidizing agents at room temperature or slightly elevated temperatures.
Reduction Reactions: Performed in anhydrous conditions with strong reducing agents at low temperatures.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-methoxypicolinate and 5-thio-6-methoxypicolinate.
Oxidation Reactions: Products include 5-iodo-6-hydroxypicolinate.
Reduction Reactions: Products include ethyl 5-iodo-6-methoxypicolinyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 5-iodo-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 5-iodo-6-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group on the pyridine ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application. The exact pathways involved vary depending on the specific biological or chemical system being studied .
Comparación Con Compuestos Similares
Ethyl 5-iodo-6-methoxypicolinate can be compared with other similar compounds, such as:
Ethyl 5-bromo-6-methoxypicolinate: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.
Ethyl 5-chloro-6-methoxypicolinate: Contains a chlorine atom, leading to different chemical and biological properties.
Ethyl 5-fluoro-6-methoxypicolinate: The presence of a fluorine atom results in unique electronic and steric effects.
Propiedades
IUPAC Name |
ethyl 5-iodo-6-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYCCRKYKDUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
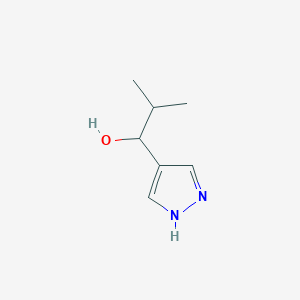
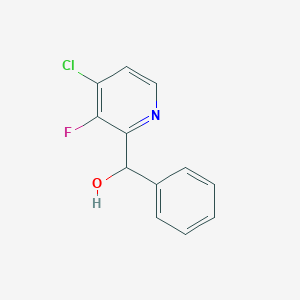
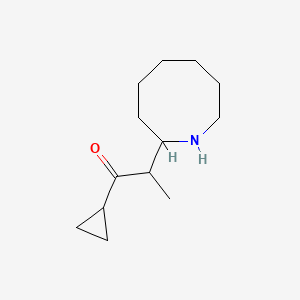
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
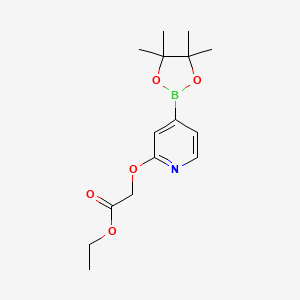
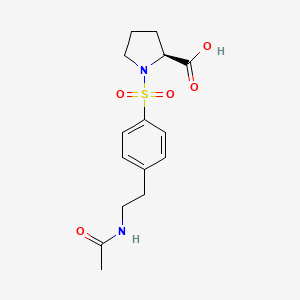
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
